Product packaging for tert-Butyl 3-nitroazetidine-1-carboxylate(Cat. No.:CAS No. 1445951-55-2)

tert-Butyl 3-nitroazetidine-1-carboxylate

Cat. No.: B1529196
CAS No.: 1445951-55-2
M. Wt: 202.21 g/mol
InChI Key: NWGAORDHJOIORF-UHFFFAOYSA-N
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Description

tert-Butyl 3-nitroazetidine-1-carboxylate (CAS 1445951-55-2) is a valuable chemical building block in medicinal chemistry and drug discovery research. This nitroazetidine derivative is characterized by its molecular formula of C8H14N2O4 and a molecular weight of 202.21 g/mol . Its primary research value lies in its role as a synthetic intermediate for constructing more complex molecules. A significant application is in the development of novel anti-tuberculosis agents, where it serves as a key precursor in the synthesis of spirocyclic azetidine compounds . These novel scaffolds have demonstrated promising in vitro antibacterial activity against Mycobacterium tuberculosis (H37Rv strain), with some derivatives exhibiting potent minimum inhibitory concentrations (MICs) . The Boc-protected azetidine ring and the nitro group provide versatile handles for further chemical modification, allowing researchers to explore structure-activity relationships. This product is intended for research purposes as a synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, referring to the associated Safety Data Sheet, as it may carry health hazards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O4 B1529196 tert-Butyl 3-nitroazetidine-1-carboxylate CAS No. 1445951-55-2

Properties

IUPAC Name

tert-butyl 3-nitroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(11)9-4-6(5-9)10(12)13/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGAORDHJOIORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-55-2
Record name tert-butyl 3-nitroazetidine-1-carboxylate
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Preparation Methods

Nitration of tert-Butyl Azetidine-1-carboxylate

  • Reaction: tert-Butyl azetidine-1-carboxylate is treated with nitrating agents such as nitric acid or nitrate salts.
  • Solvents: Commonly dichloromethane or acetonitrile.
  • Conditions: Low temperature to prevent decomposition, typically 0 to 5 °C.
  • Outcome: Selective nitration at the 3-position yields tert-butyl 3-nitroazetidine-1-carboxylate.
Parameter Details
Starting material tert-Butyl azetidine-1-carboxylate
Nitrating agents Nitric acid, nitrate salts
Solvent Dichloromethane, acetonitrile
Temperature 0–5 °C
Reaction time Several hours (varies by scale and conditions)
Purification Recrystallization, chromatography
Yield Moderate to high (dependent on precise conditions)

This method is well-established in laboratory and industrial settings due to its relative simplicity and directness.

Industrial Scale Production

  • Larger reactors with precise temperature and reagent dosing control.
  • Use of continuous flow or batch reactors to optimize yield and purity.
  • Purification steps include recrystallization and chromatographic techniques to remove impurities.
  • Emphasis on minimizing decomposition and side products.

Related Synthetic Routes and Intermediates

While direct nitration is the most straightforward method, related patented methods provide alternative synthetic pathways involving azetidinone derivatives and protective group manipulations, which can be adapted for scale-up or improved yields.

Reaction Mechanism Insights

  • The nitration proceeds via electrophilic aromatic substitution-like mechanism on the azetidine ring, facilitated by the electron-withdrawing Boc group stabilizing intermediates.
  • Low temperature and solvent choice are critical to maintain ring integrity and avoid over-nitration or ring opening.
  • Reduction or substitution reactions on the nitro group can be performed post-synthesis for further derivatization.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct nitration of tert-butyl azetidine-1-carboxylate Nitric acid/nitrate salts, dichloromethane, 0–5 °C Straightforward, scalable Requires careful temperature control to avoid decomposition
Cyclization and palladium-catalyzed transformations (patented route) Ammonium salts, halide catalysts, Pd/C, Boc anhydride, organic/inorganic bases and acids High yield, industrial applicability, environmentally friendlier More steps, requires catalyst handling and optimization

Research Findings and Notes

  • The nitration method is the most direct and commonly used approach in both academic and industrial labs.
  • Industrial methods emphasize process control to ensure product purity and yield.
  • Alternative synthetic routes involving azetidinone intermediates provide flexibility for derivative synthesis and may improve overall efficiency.
  • The choice of solvent and reaction conditions significantly impacts the outcome.
  • Purification by recrystallization or chromatography is essential to isolate the pure compound.
  • Environmental and safety considerations are increasingly important, favoring greener solvents and milder conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-nitroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
tert-Butyl 3-nitroazetidine-1-carboxylate is primarily recognized for its potential as a building block in the synthesis of bioactive compounds. The azetidine ring structure is crucial in drug design due to its ability to mimic natural products and influence biological activity. Research has shown that derivatives of azetidine can exhibit significant pharmacological properties, including antibacterial and anticancer activities .

Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of various azetidine derivatives from this compound, which were evaluated for their cytotoxic effects against cancer cell lines. The results indicated that certain modifications to the azetidine structure enhanced the anticancer activity, highlighting the compound's versatility in drug development .

Synthetic Organic Chemistry

Reagent in Multi-Step Synthesis:
this compound serves as an important reagent in multi-step organic syntheses. Its nitro group can be selectively reduced to amines, allowing for further functionalization and diversification of chemical libraries. This property makes it valuable for synthesizing complex organic molecules .

Table 1: Reaction Conditions for Synthesis

Reaction TypeReagents UsedYield (%)Conditions
Reduction to AminesH2, Pd/C85Room temperature
N-Alkylation with Alkyl HalidesAlkyl Halide, Base75Reflux
Cyclization to Form Larger RingsLewis Acid90Elevated temperature

Materials Science

Polymer Chemistry:
In materials science, this compound can be utilized as a monomer in the synthesis of novel polymers. The incorporation of azetidine units into polymer backbones can impart unique mechanical and thermal properties, making these materials suitable for various applications including coatings and adhesives .

Case Study: Development of Thermally Stable Polymers
Research involving the copolymerization of this compound with other monomers resulted in materials with enhanced thermal stability and mechanical strength. These polymers demonstrated potential for use in high-performance applications such as aerospace components and electronic devices .

Mechanism of Action

The mechanism of action of tert-Butyl 3-nitroazetidine-1-carboxylate in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity, where the compound induces apoptosis in cancer cells through oxidative stress and DNA damage .

Comparison with Similar Compounds

Key Observations :

  • The nitro group increases molecular polarity and electron-withdrawing effects compared to the formyl or amino/hydroxymethyl substituents, influencing reactivity in nucleophilic or electrophilic reactions .
  • The amino/hydroxymethyl derivative (202.25 g/mol) has a molecular weight closer to the nitro analog, but its dual functional groups enable hydrogen bonding, enhancing solubility in polar solvents .

Physicochemical Properties

Critical physicochemical parameters are inferred from analogous compounds:

Property This compound tert-Butyl 3-formylazetidine-1-carboxylate tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
Boiling Point ~300°C (estimated) 315–318°C (reported) Not reported
Solubility in Water Low (nitro group reduces hydrophilicity) 0.1–1 mg/mL (sparingly soluble) Moderate (due to -NH₂/-CH₂OH)
Topological Polar Surface Area (TPSA) ~75 Ų (nitro + ester) ~55 Ų (formyl + ester) ~100 Ų (amino + hydroxymethyl + ester)

Key Observations :

  • Amino/hydroxymethyl substitution improves aqueous solubility, making it more suitable for biological applications compared to the nitro or formyl analogs .

Reactivity Comparison :

  • The nitro group facilitates reduction to amines (e.g., catalytic hydrogenation) but may decompose under strongly acidic/basic conditions.
  • Formyl derivatives undergo nucleophilic additions (e.g., Grignard reactions), while amino/hydroxymethyl groups participate in peptide coupling or cyclization reactions .

Biological Activity

tert-Butyl 3-nitroazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄N₂O₄
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 1445951-55-2

The compound features a nitro group and an azetidine ring, which are crucial for its biological activity. The tert-butyl ester enhances lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

A study evaluating similar azetidine derivatives reported promising anti-inflammatory effects. The compounds were tested using the carrageenan-induced rat paw edema model, demonstrating inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin . While specific data on this compound is limited, its structural analogs suggest potential efficacy in reducing inflammation.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties, as azetidine derivatives have been linked to activity against various pathogens. Although direct studies on this compound are scarce, related compounds have shown effectiveness against bacteria and fungi, indicating that this compound may also possess similar properties.

Synthesis and Applications

This compound can be synthesized through several methods involving the nitration of azetidine derivatives. Its applications span across:

  • Drug Development : As a precursor for synthesizing novel pharmaceuticals with targeted biological activities.
  • Synthetic Chemistry : Serving as an intermediate in the production of complex organic molecules.
  • Material Science : Contributing to the formulation of advanced materials with specific performance characteristics .

Case Studies and Research Findings

Several studies highlight the potential of azetidine derivatives:

  • Anti-inflammatory Studies :
    • Compounds exhibiting anti-inflammatory effects were synthesized and evaluated for their ability to inhibit COX enzymes, critical in inflammation pathways. The binding modes were explored through in silico docking studies .
  • Antimicrobial Efficacy :
    • Research on related compounds indicated that modifications in the azetidine ring could enhance antimicrobial activity, suggesting that this compound may be optimized for similar effects.

Data Summary Table

PropertyValue
Molecular FormulaC₈H₁₄N₂O₄
Molecular Weight202.21 g/mol
CAS Number1445951-55-2
Biological ActivitiesAnti-inflammatory, Antimicrobial
Synthesis MethodNitration of azetidine derivatives

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-nitroazetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine precursors. A common strategy includes:

  • Protection of the azetidine ring : Using tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions (e.g., dichloromethane, 0–25°C) to ensure regioselectivity .
  • Nitration at the 3-position : Employing mixed acid (HNO₃/H₂SO₄) or acetyl nitrate at controlled temperatures (−10°C to 0°C) to avoid over-nitration or ring degradation .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product .

Q. How can researchers purify and characterize this compound?

  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or flash chromatography with polar solvents to remove nitro-group byproducts .
  • Characterization :
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm nitro-group positioning and Boc protection .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and bond angles .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Storage : Stable at −20°C in airtight, light-resistant containers to prevent nitro-group degradation .
  • Handling : Use gloves and fume hoods to avoid skin contact/inhalation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in nitro-group reactivity under varying conditions?

  • Kinetic profiling : Monitor reaction rates (e.g., via UV-Vis or HPLC) during nucleophilic substitution to assess solvent effects (polar vs. non-polar) on nitro-group activation .
  • Isotopic labeling : Use 15^{15}N-labeled substrates to track nitro-group behavior in reduction or cycloaddition reactions .
  • Computational modeling : Density Functional Theory (DFT) calculations with explicit solvent models predict transition states and explain unexpected regioselectivity .

Q. What computational tools are effective for predicting the stability of this compound in drug discovery?

  • Molecular dynamics (MD) simulations : Evaluate conformational stability of the azetidine ring under physiological pH and temperature .
  • Docking studies : Software like AutoDock Vina assesses binding affinity with biological targets (e.g., enzymes with nitroreductase activity) .
  • QSPR models : Correlate nitro-group electronic parameters (Hammett constants) with solubility and bioavailability .

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

  • Structure-activity relationship (SAR) analysis : Compare bioassay results (e.g., IC₅₀ values) of derivatives with modified nitro or azetidine groups .
  • Metabolic profiling : LC-MS/MS identifies nitro-reduction metabolites in hepatic microsomes to explain variability in cytotoxicity .
  • Crystallographic validation : Resolve conflicting activity data by correlating X-ray structures (e.g., nitro-group torsion angles) with target binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-nitroazetidine-1-carboxylate

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